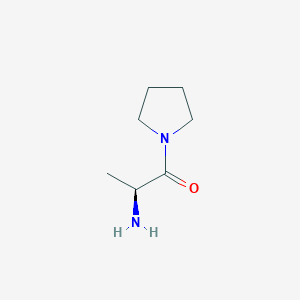

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a synthetic cathinone . Synthetic cathinones are normally present as white or off-white powders .

Molecular Structure Analysis

The molecular structure of “(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is represented by the linear formula C7H13NO2 .Physical And Chemical Properties Analysis

“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a liquid at room temperature . Its molecular weight is 143.19 .科学的研究の応用

1. Synthesis of Key Intermediates in Drug Development

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one has been utilized in the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of pharmaceuticals. Efficient processes using recombinant E. coli fermentation were developed to produce enzymes catalyzing these reactions, leading to high purity and yield of the target compounds (Goldberg et al., 2015).

2. Development of DNase I Inhibitors

Research on derivatives of 1-(pyrrolidin-2-yl)propan-2-one has shown potential in developing inhibitors for Deoxyribonuclease I (DNase I). These compounds exhibit inhibitory properties and have been proposed for the discovery of new active DNase I inhibitors (Ilić et al., 2021).

3. Ligand Design and Metal Complexation

This compound has been involved in the preparation of tetradentate ligands, leading to the formation of complexes with metals like cadmium. These complexes have potential applications in coordination chemistry and material science (Hakimi et al., 2013).

4. CCR5 Antagonists for Anti-HIV Activity

3-(pyrrolidin-1-yl)propionic acid analogs have been synthesized to create CCR5 antagonists with potent anti-HIV activity. These analogs demonstrated high affinity for the CCR5 receptor, contributing to advancements in HIV treatment research (Lynch et al., 2003).

5. Synthesis of Pyrrolidine Derivatives

The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has been explored for potential antiarrhythmic and antihypertensive effects, highlighting the compound's role in medicinal chemistry (Malawska et al., 2002).

6. Antimicrobial and Antitubercular Studies

Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Patel et al., 2011).

7. Nucleophilic Phosphine-Catalyzed Reactions

The compound has been used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings. This application is significant in synthetic organic chemistry (En et al., 2014).

8. Conformational Analyses in Different Environments

Conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been conducted to understand their behavior in various environments. This research is relevant for understanding the structural dynamics of related compounds (Nitek et al., 2020).

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVTDXOGUNDHC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464286 |

Source

|

| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one | |

CAS RN |

56384-04-4 |

Source

|

| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)